Psilocybin-d10
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Overview
Description
Psilocybin-d10 is a deuterated analog of psilocybin, a naturally occurring psychoactive compound found in certain species of mushrooms, particularly those of the genus Psilocybe. This compound is primarily used as an analytical reference standard in scientific research, particularly in the fields of forensic chemistry and toxicology . The deuterium atoms in this compound replace hydrogen atoms, making it useful for mass spectrometry studies due to its distinct mass difference from non-deuterated psilocybin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Psilocybin-d10 involves multiple steps, starting from an indole derivative. One common method includes the following steps :
Acetylation: The starting material, an indole derivative, undergoes acetylation to form an acetoxyindole.
Phosphorylation: The acetoxyindole is then phosphorylated to introduce the phosphate group.
Deuteration: The hydrogen atoms are replaced with deuterium atoms through a deuteration process.
Hydrogenolysis: The acetoxy group is removed via hydrogenolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product .
Chemical Reactions Analysis
Types of Reactions: Psilocybin-d10 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form psilocin-d10, the active metabolite.
Reduction: Reduction reactions can convert this compound back to its precursor compounds.
Substitution: Substitution reactions can occur at the indole ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Psilocin-d10: The primary active metabolite formed through dephosphorylation.
Various Indole Derivatives: Formed through substitution reactions.
Scientific Research Applications
Psilocybin-d10 has a wide range of scientific research applications, including:
Mechanism of Action
Psilocybin-d10, like psilocybin, is a prodrug that is dephosphorylated to psilocin-d10 in the body. Psilocin-d10 acts as a partial agonist at serotonin 5-HT2A receptors, leading to altered neurotransmitter activity and changes in brain function . This interaction results in the psychedelic effects and potential therapeutic benefits observed with psilocybin .
Comparison with Similar Compounds
Psilocybin-d10 is compared with other similar compounds such as:
Psilocybin: The non-deuterated form, which is the naturally occurring compound in mushrooms.
Psilocin: The active metabolite of psilocybin, responsible for its psychoactive effects.
Lysergic Acid Diethylamide (LSD): Another psychedelic compound with similar effects but different chemical structure.
N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with a shorter duration of action compared to psilocybin.
Uniqueness: The uniqueness of this compound lies in its deuterium content, which makes it particularly useful for analytical purposes in mass spectrometry. This allows for precise quantification and differentiation from non-deuterated psilocybin in complex biological samples .
Properties
Molecular Formula |
C12H17N2O4P |
---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
[3-[2-[bis(trideuteriomethyl)amino]-1,1,2,2-tetradeuterioethyl]-1H-indol-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C12H17N2O4P/c1-14(2)7-6-9-8-13-10-4-3-5-11(12(9)10)18-19(15,16)17/h3-5,8,13H,6-7H2,1-2H3,(H2,15,16,17)/i1D3,2D3,6D2,7D2 |
InChI Key |
QVDSEJDULKLHCG-HXOHQZFQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C1=CNC2=C1C(=CC=C2)OP(=O)(O)O |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)O |
Origin of Product |
United States |
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